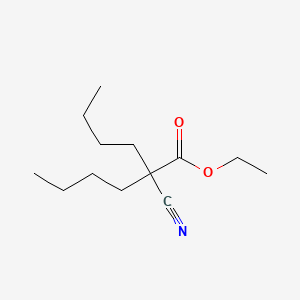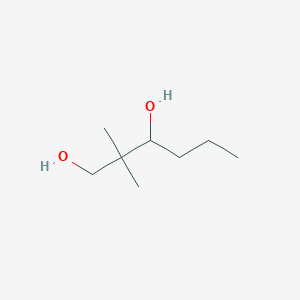
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol
Übersicht
Beschreibung
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol, also known as hexaethylene glycol monooctadecyl ether, is a chemical compound with the molecular formula C30H62O7. It is a member of the polyethylene glycol family and is characterized by its long hydrophobic alkyl chain and hydrophilic polyethylene glycol chain. This compound is commonly used in various industrial and scientific applications due to its unique amphiphilic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol typically involves the reaction of octadecanol with ethylene oxide. The process can be summarized as follows:
Starting Materials: Octadecanol and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethers.
Substitution: Halides or esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: Applied in the production of cosmetics, detergents, and lubricants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol is primarily based on its amphiphilic properties. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic polyethylene glycol chain interacts with polar substances. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaethylene glycol monooctadecyl ether: Similar structure but different degree of polymerization.
Polyethylene glycol 300 stearyl ether: Similar amphiphilic properties but different molecular weight.
Octadecylhexaglycol: Similar hydrophobic chain but different hydrophilic chain length.
Uniqueness
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring both solubilization and emulsification. Its specific molecular structure allows for precise control over its interaction with various substances, enhancing its versatility in scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-29-30-37-28-26-35-24-22-33-20-18-31/h31H,2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTZEQVWUZNMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062398 | |
| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-29-3 | |
| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol 300 stearyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethan-1-one](/img/structure/B1606023.png)





![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)



![3,3'-[Methylenebis(oxymethylene)]bisheptane](/img/structure/B1606041.png)


